molecular formula C9H11ClN2O2 B12418241 3-(4-Chlorophenyl)-1-methoxy-1-methylurea-d6

3-(4-Chlorophenyl)-1-methoxy-1-methylurea-d6

Cat. No.: B12418241
M. Wt: 220.68 g/mol
InChI Key: LKJPSUCKSLORMF-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-1-methoxy-1-methylurea-d6 is a deuterated derivative of 3-(4-Chlorophenyl)-1-methoxy-1-methylurea. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. Deuterated compounds are often used in scientific research to study reaction mechanisms and metabolic pathways due to their unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1-methoxy-1-methylurea-d6 typically involves the introduction of deuterium atoms into the parent compound. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange process.

Industrial Production Methods

Industrial production of deuterated compounds like this compound involves large-scale synthesis using specialized equipment to ensure the efficient incorporation of deuterium. The process may include multiple steps of purification to achieve the desired level of deuteration.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-1-methoxy-1-methylurea-d6 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated oxides, while reduction can produce deuterated amines.

Scientific Research Applications

3-(4-Chlorophenyl)-1-methoxy-1-methylurea-d6 has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.

    Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.

    Medicine: Investigated for its potential therapeutic effects and as a tool in drug development to study pharmacokinetics and pharmacodynamics.

    Industry: Utilized in the development of new materials and as a standard in analytical chemistry for calibration purposes.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1-methoxy-1-methylurea-d6 involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence the rate of chemical reactions, providing insights into reaction kinetics and pathways. The compound may interact with enzymes and receptors, affecting their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-1-methoxy-1-methylurea
  • 3-(4-Chlorophenyl)-1-methylurea
  • 3-(4-Chlorophenyl)-1-methoxyurea

Uniqueness

3-(4-Chlorophenyl)-1-methoxy-1-methylurea-d6 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium atoms can alter the compound’s physical and chemical properties, making it a valuable tool for studying reaction mechanisms and metabolic pathways.

Properties

Molecular Formula

C9H11ClN2O2

Molecular Weight

220.68 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-(trideuteriomethoxy)-1-(trideuteriomethyl)urea

InChI

InChI=1S/C9H11ClN2O2/c1-12(14-2)9(13)11-8-5-3-7(10)4-6-8/h3-6H,1-2H3,(H,11,13)/i1D3,2D3

InChI Key

LKJPSUCKSLORMF-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(C(=O)NC1=CC=C(C=C1)Cl)OC([2H])([2H])[2H]

Canonical SMILES

CN(C(=O)NC1=CC=C(C=C1)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.